Mass Spectrometric Discrimination: +4.03 Da Baseline Separation from Unlabeled EP Impurity B
The incorporation of four deuterium atoms into the central phenyl ring of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 generates a monoisotopic mass increase of +4.03 Da relative to the unlabeled EP Impurity B (408.45 Da → 412.48 Da), providing baseline mass resolution in LC-MS and LC-MS/MS workflows . This +4 Da shift exceeds the typical +3 Da separation of trideuterated internal standards and substantially reduces isotopic cross-talk between the d4-labeled internal standard and the natural-abundance ³⁴S and ¹³C isotopologues of the unlabeled analyte, which can confound quantification when using d1- or d2-labeled analogs . In practice, the d4 mass shift permits Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions with a precursor-to-product ion Δm/z ≥ 4, enabling simultaneous detection and deconvolution of labeled and unlabeled species without signal overlap .
| Evidence Dimension | Monoisotopic molecular mass and isotopic separation |
|---|---|
| Target Compound Data | MW = 412.48 Da (C₁₆H₁₂D₄N₄O₅S₂); Δm vs. unlabeled = +4.03 Da; deuterium incorporation at 4 positions |
| Comparator Or Baseline | Unlabeled N-(4-Aminobenzenesulfonyl) Sulfamethoxazole (EP Impurity B, CAS 135529-16-7): MW = 408.45 Da (C₁₆H₁₆N₄O₅S₂); d0 nominal mass 408 Da |
| Quantified Difference | Δm = +4.03 Da (0.99% mass increase); 4-Da minimum precursor mass separation |
| Conditions | Calculated from molecular formulas; applicable to ESI-MS, LC-MS/MS, and GC-MS detection in positive or negative ion mode |
Why This Matters
The +4 Da mass shift ensures unambiguous MS1 and MS/MS differentiation from the unlabeled impurity, reducing the risk of isotopic crosstalk that compromises quantification accuracy in trace-level impurity analysis.
